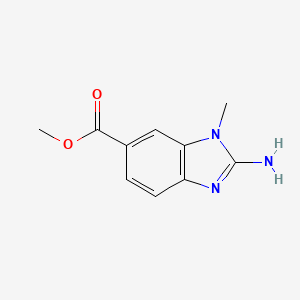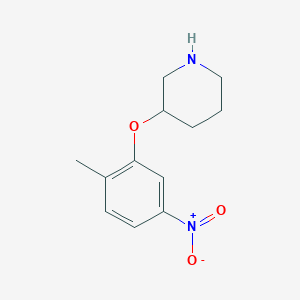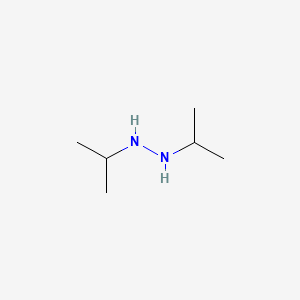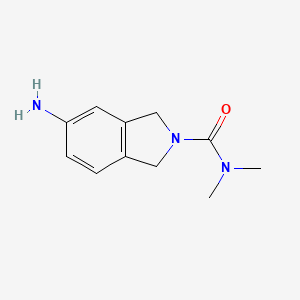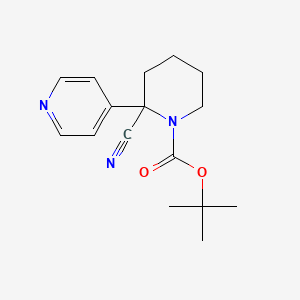amino}acetic acid hydrochloride](/img/structure/B13520280.png)
2-{[(3-Chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(3-Chlorophenyl)methylamino}acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a chlorophenyl group attached to a methylaminoacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3-Chlorophenyl)methylamino}acetic acid hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with methylamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2-{(3-Chlorophenyl)methylamino}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
科学的研究の応用
2-{(3-Chlorophenyl)methylamino}acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-{(3-Chlorophenyl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-{(4-Chlorophenyl)methylamino}acetic acid hydrochloride
- 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride
- 2-{(3-Bromophenyl)methylamino}acetic acid hydrochloride
Uniqueness
2-{(3-Chlorophenyl)methylamino}acetic acid hydrochloride is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
特性
分子式 |
C10H13Cl2NO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methyl-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8;/h2-5H,6-7H2,1H3,(H,13,14);1H |
InChIキー |
LZENJNCOUILFIY-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)Cl)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


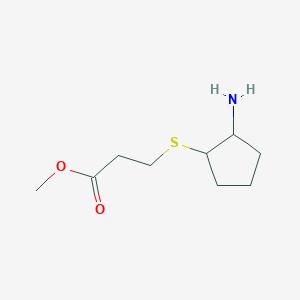
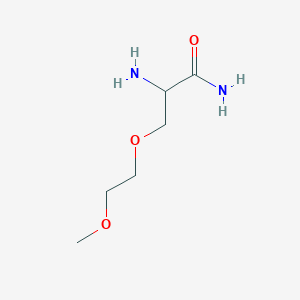
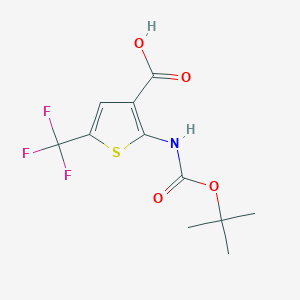
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
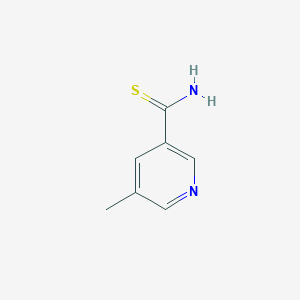
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
